![molecular formula C10H6N2O2S B12968309 Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate CAS No. 116538-94-4](/img/structure/B12968309.png)
Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate typically involves the heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters. This reaction is carried out in pyridine as a solvent, as stronger bases can lead to the formation of other products, while weaker bases result in low yields . The reaction conditions include refluxing the mixture for a specific period, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the presence of functional groups such as the cyano and ester groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can lead to the formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been recognized as a modulator of mGluR5 receptors and death-associated protein kinase inhibitors . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
Comparison: Methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of biological activities and has been studied for its potential as a therapeutic agent in various diseases.
Eigenschaften
CAS-Nummer |
116538-94-4 |
|---|---|
Molekularformel |
C10H6N2O2S |
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
methyl 5-cyanothieno[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H6N2O2S/c1-14-10(13)8-5-15-9-7(8)2-6(3-11)4-12-9/h2,4-5H,1H3 |
InChI-Schlüssel |
HTOHFVWFHKYVND-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC2=C1C=C(C=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



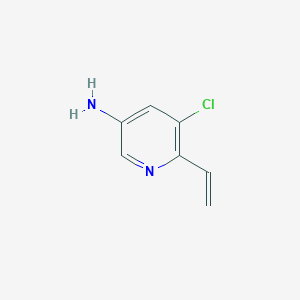

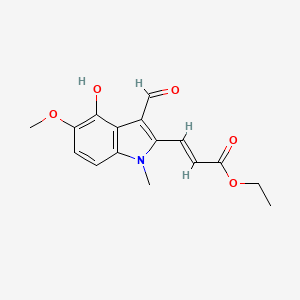
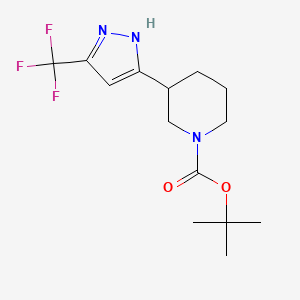
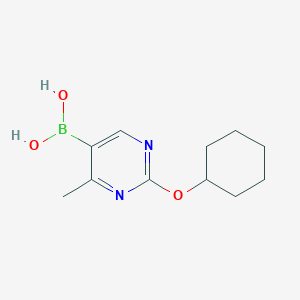
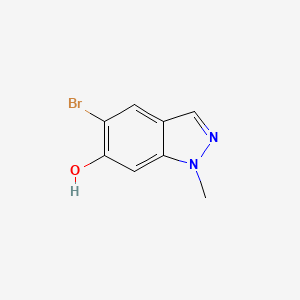
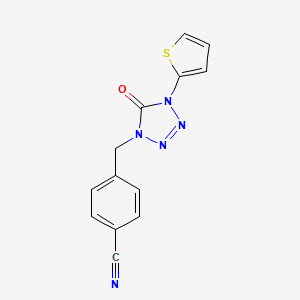


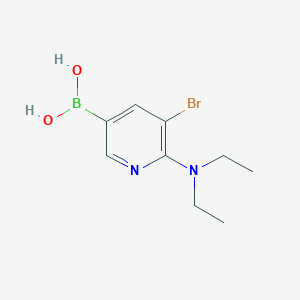
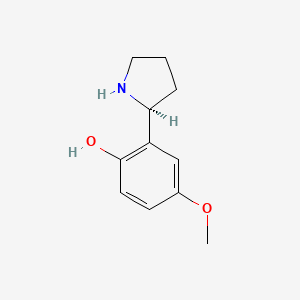
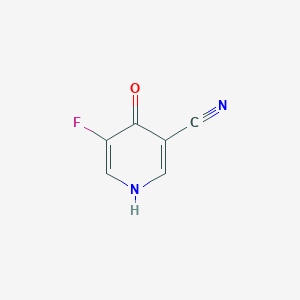
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
